molecular formula C18H12BrFN4S B3409149 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891093-53-1

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3409149
CAS RN: 891093-53-1
M. Wt: 415.3 g/mol
InChI Key: QYTONUUWEXWGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine. One area of interest is in the development of new cancer therapies based on this compound. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Other potential applications for this compound include the development of new anti-inflammatory and anti-oxidant therapies, as well as the study of its effects on bacterial and fungal growth.

Scientific Research Applications

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential use in a number of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been found to have potent anti-cancer activity in vitro, and further studies are being conducted to evaluate its potential as a therapeutic agent.

properties

IUPAC Name

6-(4-bromophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4S/c19-14-7-5-12(6-8-14)16-9-10-17-21-22-18(24(17)23-16)25-11-13-3-1-2-4-15(13)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTONUUWEXWGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

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